

# potential off-target effects of VU533 at high concentrations

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## Compound of Interest

Compound Name: VU533

Cat. No.: B15577627

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## Technical Support Center: VU0603533

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0603533, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

## Known Selectivity Profile of VU0603533

VU0603533 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. Its selectivity has been primarily characterized against other muscarinic receptor subtypes.

Target	Assay Type	Species	IC50	Fold Selectivity vs. hM5
hM5	Functional	Human	300 nM	-
rM5	Functional	Rat	790 nM	-
hM1	Functional	Human	> 30 $\mu$ M	> 100x
hM2	Functional	Human	> 30 $\mu$ M	> 100x
hM3	Functional	Human	> 30 $\mu$ M	> 100x
hM4	Functional	Human	> 30 $\mu$ M	> 100x

In a broader screening panel, the following activity was noted:

Off-Target	Assay Type	Concentration	Result
CB1 Receptor	Radioligand Binding	10 $\mu$ M	66% inhibition
CB1 Receptor	Functional Assay	-	No functional activity

## Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of VU0603533?

A1: Based on publicly available data, VU0603533 is highly selective for the M5 receptor over other muscarinic subtypes (M1-M4)[1][2]. In a broader radioligand binding screen of 68 GPCRs, ion channels, and transporters, VU0603533 showed some binding to the CB1 receptor at a concentration of 10  $\mu$ M[1]. However, subsequent functional assays at this target showed no activity, suggesting it is not a functional agonist or antagonist at the CB1 receptor at this concentration[1]. Comprehensive screening at a wide range of other potential targets at high concentrations has not been published.

Q2: I am using VU0603533 at concentrations significantly higher than its M5 IC50 and observing unexpected results. Could these be off-target effects?

A2: It is possible. While VU0603533 is very selective, at high concentrations, the risk of engaging with secondary, lower-affinity targets increases. Unexpected phenotypic responses, or results that are inconsistent with known M5 receptor signaling, should be investigated for potential off-target pharmacology. It is a general principle that as the concentration of a compound increases, the likelihood of off-target interactions rises[3][4].

Q3: What type of off-target effects might be anticipated for a molecule like VU0603533?

A3: For any small molecule, potential off-target interactions can be diverse and are difficult to predict without broad screening data. Common off-target liabilities for CNS-penetrant molecules include interactions with other GPCRs, ion channels (such as the hERG channel), transporters, and kinases[5][6][7]. A systematic approach to identifying such effects is to perform a broad off-target screening panel, such as those offered by commercial vendors.

Q4: How can I experimentally determine if the effects I'm seeing are off-target?

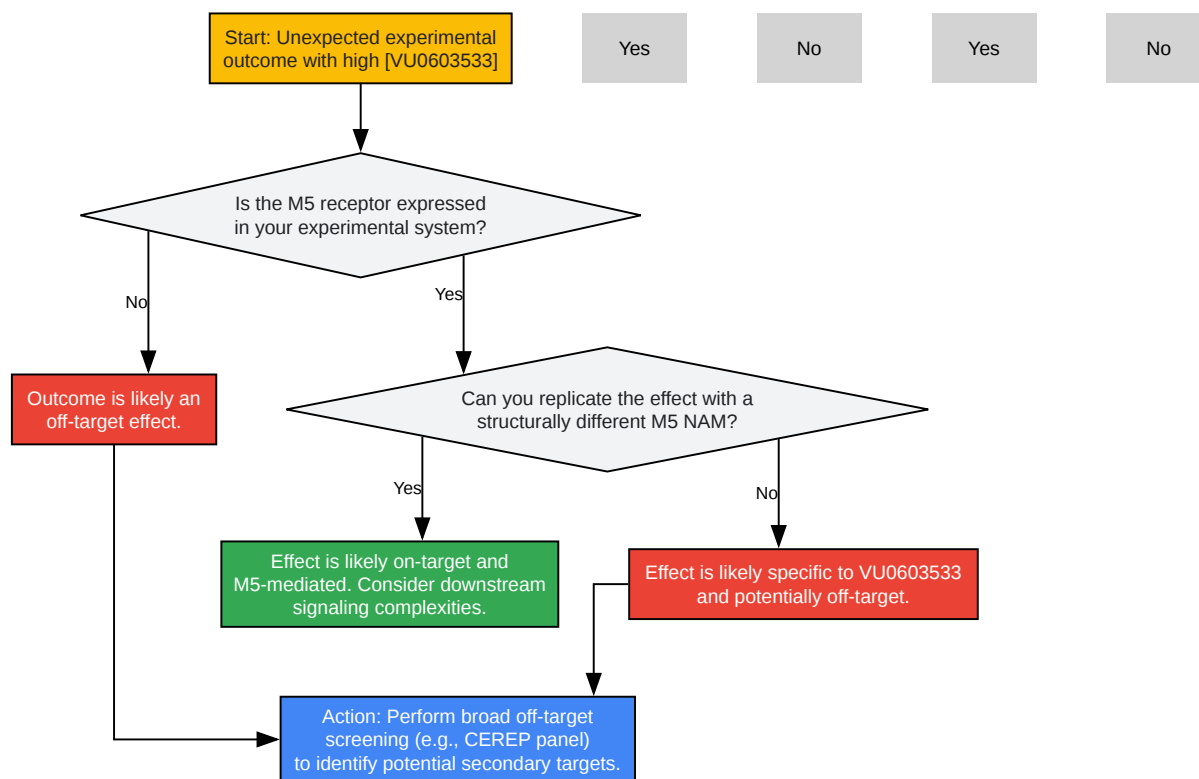
A4: A logical approach to de-risk your observations is as follows:

- Confirm the on-target effect: Ensure you can demonstrate the expected M5 NAM activity in your system at the appropriate concentrations.
- Use a structurally distinct M5 NAM: If a different M5 NAM with a distinct chemical scaffold produces the same "unexpected" result, it is more likely to be an on-target M5-mediated effect. If the effect is unique to VU0603533, it is more likely to be an off-target effect.
- Employ a broad off-target screening panel: Submit VU0603533 to a commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to test for binding and functional activity against a wide array of receptors, channels, transporters, and enzymes.
- Cell-based vs. Biochemical Assays: Consider that off-target effects observed in cell-based assays may not be present in biochemical assays, and vice-versa. Cellular selectivity profiling can provide a more physiologically relevant picture of a compound's behavior[8][9].

## Troubleshooting Guide

### Issue: Unexpected Phenotypic Response at High Concentrations of VU0603533

This guide will help you troubleshoot unexpected experimental outcomes that may be related to off-target effects of VU0603533.



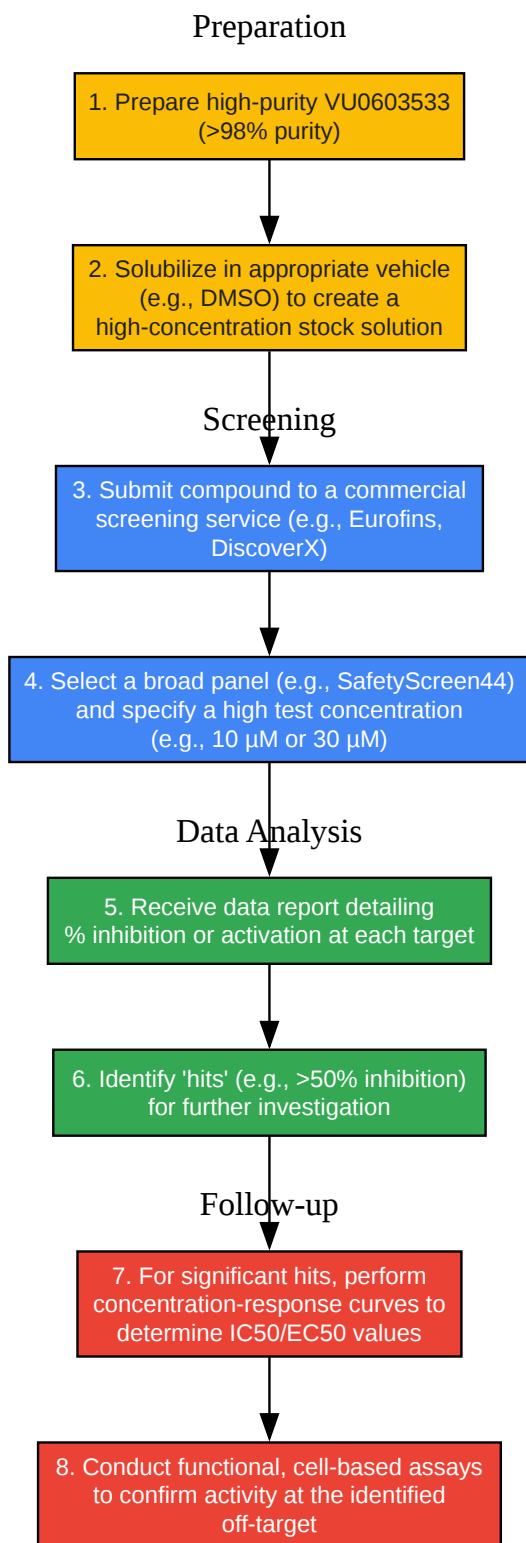
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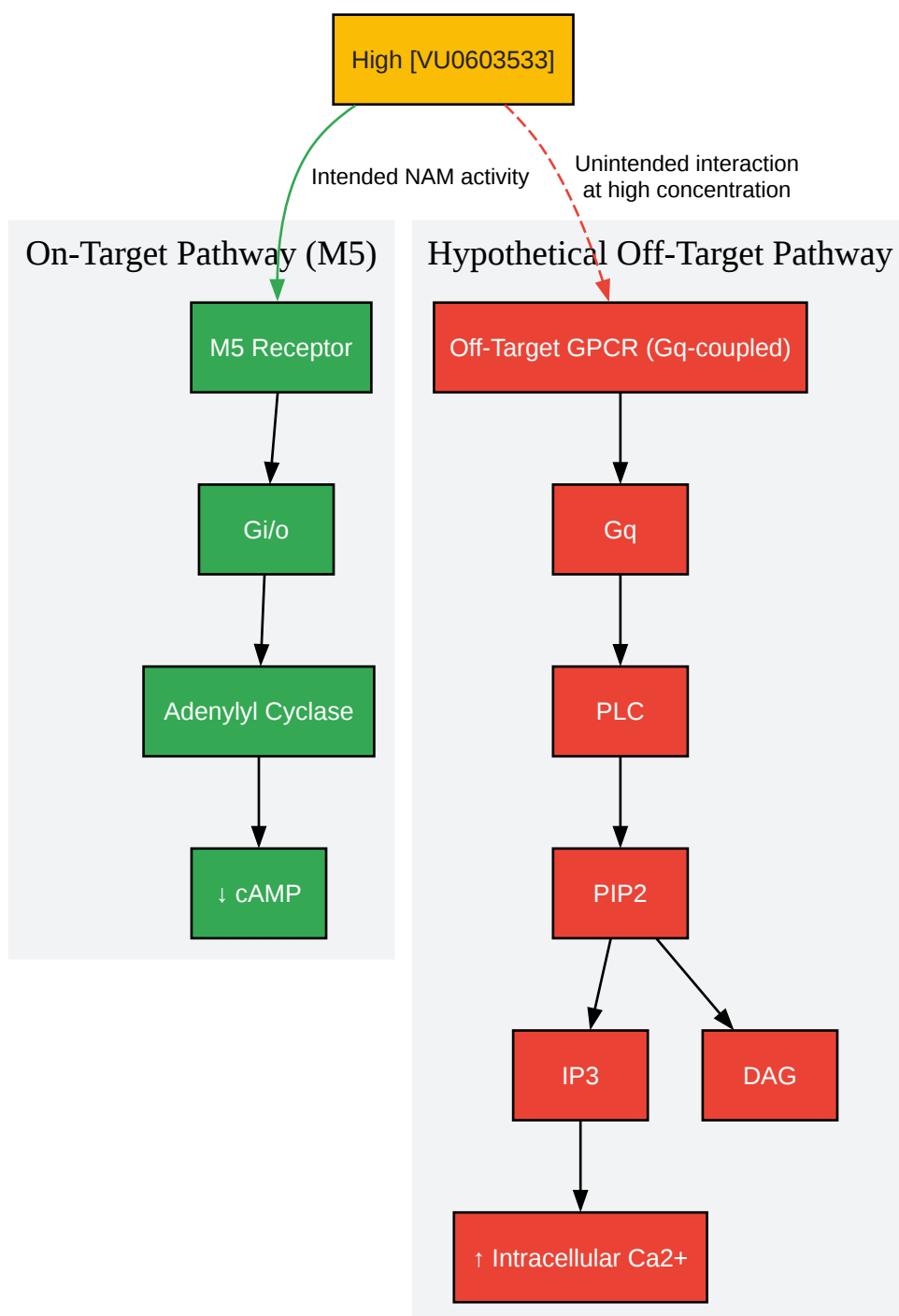
Caption: Troubleshooting decision tree for unexpected experimental results.

## Experimental Protocols

### Protocol: Broad Off-Target Liability Screening

This protocol provides a general workflow for assessing the off-target profile of a compound like VU0603533 using a commercial service.





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## References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. [PDF] siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | Semantic Scholar [semanticscholar.org]
- 5. Overview of safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety pharmacology and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
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